

Health and Safety Profile of 1-(Trifluoromethyl)naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(Trifluoromethyl)naphthalene

Cat. No.: B1313596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **1-(Trifluoromethyl)naphthalene**. The information is compiled from various safety data sheets and toxicological databases. Due to the limited publicly available experimental data specific to this compound, this guide also references data for naphthalene and related fluorinated derivatives to infer potential hazards and toxicological pathways. Furthermore, it details standardized experimental protocols that are likely used to assess the safety of this chemical.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **1-(Trifluoromethyl)naphthalene** is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

Table 1: Physical and Chemical Properties of **1-(Trifluoromethyl)naphthalene**

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ F ₃	PubChem[1]
Molecular Weight	196.17 g/mol	PubChem[1]
CAS Number	26458-04-8	PubChem[1]
Appearance	Solid	Sigma-Aldrich[2]
Boiling Point	73-75 °C (at 3 Torr)	ChemicalBook[3]
Density	1.263 g/mL at 25 °C	ChemicalBook[3]
Flash Point	93 °C	ChemicalBook[3]
Refractive Index	n _{20/D} 1.537	ChemicalBook[3]

Hazard Identification and Classification

1-(Trifluoromethyl)naphthalene is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1][2]

Table 2: GHS Hazard Classification for **1-(Trifluoromethyl)naphthalene**

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure	3	H335: May cause respiratory irritation

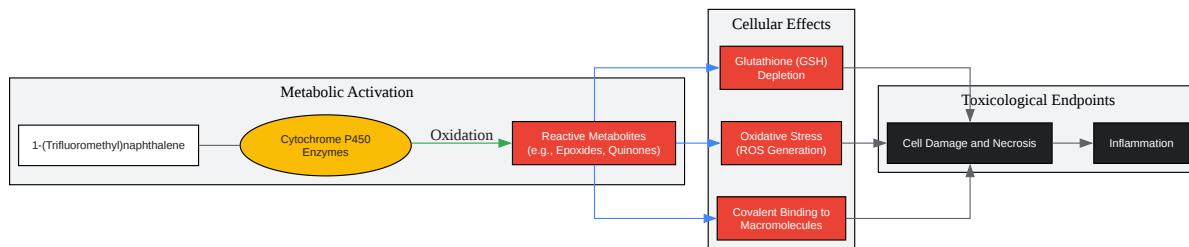
Signal Word: Warning[2]

Hazard Pictograms:

- [Alt text](#)

(GHS07)

Toxicological Information


While specific quantitative toxicological data such as LD50 (median lethal dose) for **1-(Trifluoromethyl)naphthalene** is not readily available in the public domain, the GHS classification "Acute Toxicity, Oral, Category 4" suggests an LD50 value in the range of 300 to 2000 mg/kg for oral exposure in animal studies.

Potential Mechanisms of Toxicity

The toxicological profile of **1-(Trifluoromethyl)naphthalene** has not been extensively studied. However, insights can be drawn from the well-documented toxicology of naphthalene. The metabolism of naphthalene is known to be a key factor in its toxicity. It is metabolized by cytochrome P450 (CYP) enzymes in the liver and other tissues to form reactive intermediates, such as epoxides. These epoxides can be further converted to naphthoquinones, which are known to be toxic.

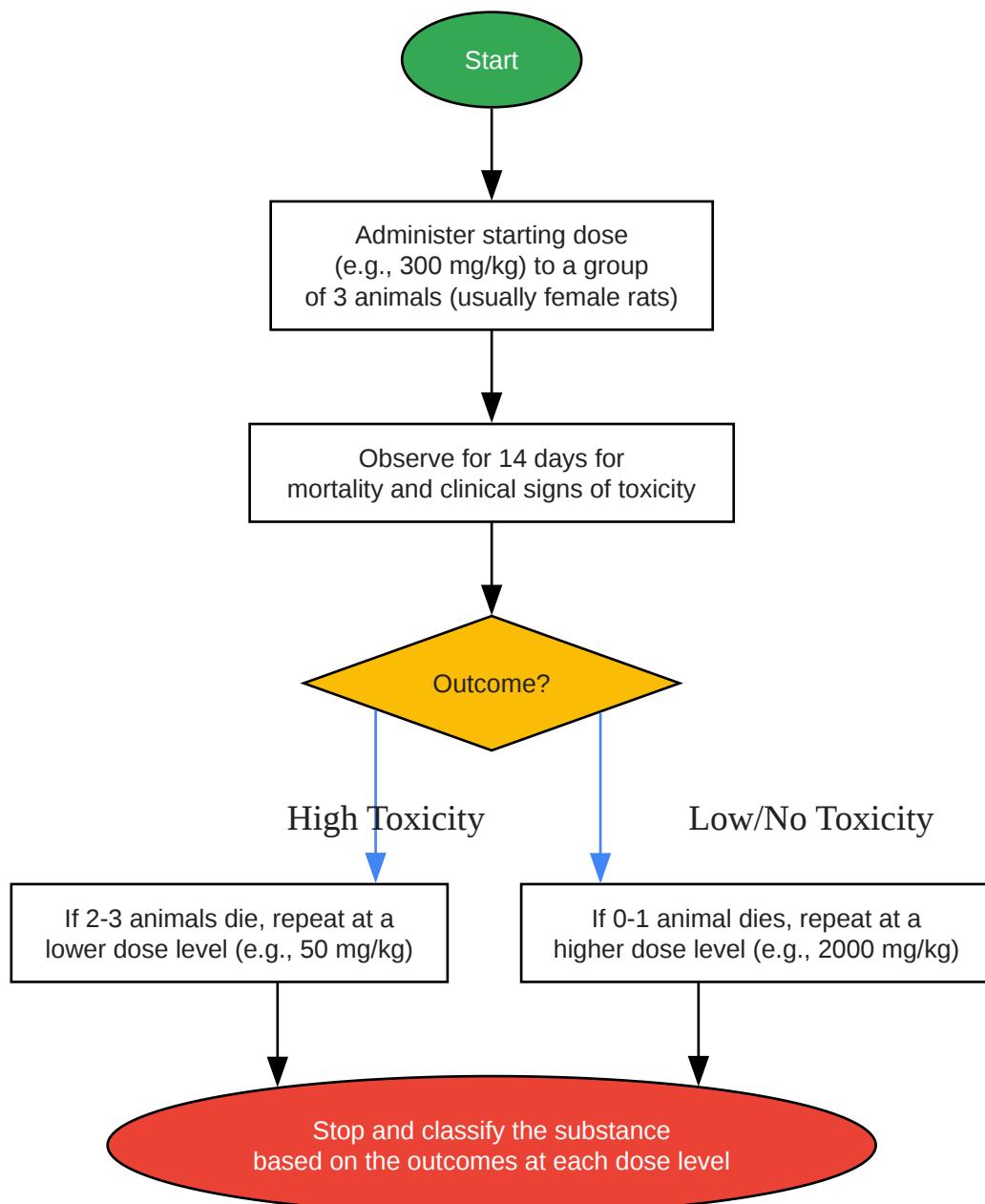
The trifluoromethyl group on the naphthalene ring is an electron-withdrawing group, which may influence the rate and sites of metabolic activation by CYP enzymes. The metabolism of related fluorinated aromatic compounds often involves oxidation of the aromatic ring or the trifluoromethyl group itself.

A potential mechanism of toxicity for **1-(Trifluoromethyl)naphthalene** could involve the following steps, as illustrated in the diagram below:

[Click to download full resolution via product page](#)

Caption: Postulated metabolic activation and toxicity pathway for **1-(Trifluoromethyl)naphthalene**.

This proposed pathway suggests that the toxicity of **1-(Trifluoromethyl)naphthalene** may be initiated by its metabolic activation to reactive species. These metabolites can then deplete cellular antioxidants like glutathione (GSH), leading to oxidative stress and covalent binding to essential cellular macromolecules, ultimately causing cell damage and inflammation.


Experimental Protocols for Hazard Assessment

The GHS classifications for **1-(Trifluoromethyl)naphthalene** are likely derived from studies following standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the probable methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

Methodology:

- Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

- **Housing and Feeding:** Animals are housed in standard conditions with access to food and water.
- **Dose Administration:** The test substance is administered orally by gavage in a stepwise procedure using fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The substance is typically dissolved or suspended in an appropriate vehicle.
- **Procedure:** A group of three animals is dosed at a time. The outcome of dosing in one group determines the dose for the next group.
- **Observations:** Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for up to 14 days.
- **Endpoint:** The test allows for the classification of the substance into one of the GHS acute toxicity categories.

Skin Irritation (OECD Test Guideline 404: Acute Dermal Irritation/Corrosion)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

- **Test Animals:** Healthy, young adult albino rabbits are typically used.
- **Preparation:** The fur on the back of the animal is clipped 24 hours before the test.
- **Dose Application:** A small amount (0.5 g for solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.
- **Observations:** After the exposure period, the dressing is removed, and the skin is cleaned. The treated area is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The severity of the skin reactions is scored according to a standardized scale.

- Endpoint: The substance is classified as a skin irritant if the scores for erythema and/or edema exceed a certain threshold.

Eye Irritation (OECD Test Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the procedure for evaluating the potential of a substance to cause damage to the eye.

Methodology:

- Test Animals: Healthy, young adult albino rabbits are used.
- Procedure: A single dose (0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
- Observations: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of any effects.
- Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.
- Endpoint: The substance is classified based on the severity and reversibility of the eye damage observed.

Handling and Storage

Given the hazardous nature of **1-(Trifluoromethyl)naphthalene**, appropriate safety precautions must be taken during handling and storage.

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.

- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Sigma-Aldrich recommends refrigeration for storage.[\[2\]](#)

Emergency Procedures

In the event of an accidental exposure or spill, the following procedures should be followed:

Table 3: Emergency First Aid Measures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact	Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

- Evacuate the area.
- Wear appropriate personal protective equipment.
- Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
- Ventilate the area and wash the spill site after the material has been picked up.
- Prevent the spilled material from entering drains or waterways.

Conclusion

1-(Trifluoromethyl)naphthalene is a chemical that requires careful handling due to its classification as harmful if swallowed, and as a skin, eye, and respiratory irritant. While specific toxicological data for this compound is limited, the information available for naphthalene provides a basis for understanding its potential hazards and mechanisms of toxicity, which likely involve metabolic activation to reactive intermediates. The experimental protocols for assessing its hazards are well-established through OECD guidelines. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure and ensure the safety of laboratory personnel. Further research is needed to fully characterize the toxicological profile of **1-(Trifluoromethyl)naphthalene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 3. siesascs.edu.in [siesascs.edu.in]

- To cite this document: BenchChem. [Health and Safety Profile of 1-(Trifluoromethyl)naphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1313596#health-and-safety-information-for-1-trifluoromethyl-naphthalene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com